molecular formula C21H30N2O3 B4313904 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4313904
M. Wt: 358.5 g/mol
InChI Key: ZCTMXHLHVVQTAN-UHFFFAOYSA-N
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Description

3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a hydroxy group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Oxazolidinone Ring Formation: The final step involves the cyclization of the intermediate with an isocyanate to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations.

Biology

The indole moiety is known for its biological activity, making this compound a potential candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Due to its potential biological activity, this compound could be investigated as a lead compound in the development of new pharmaceuticals.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or protein synthesis pathways. The indole moiety could interact with various biological targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
  • 3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-thione
  • 3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-imine

Uniqueness

The presence of the oxazolidinone ring and the specific substitution pattern on the indole moiety make this compound unique. This unique structure could confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-13-15(10-11-23-18(24)26-20(5,6)21(23,7)25)16-12-14(19(2,3)4)8-9-17(16)22-13/h8-9,12,22,25H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTMXHLHVVQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CCN3C(=O)OC(C3(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
Reactant of Route 6
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

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